molecular formula C14H17ClN2O B1274239 N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride CAS No. 73664-32-1

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride

Cat. No.: B1274239
CAS No.: 73664-32-1
M. Wt: 264.75 g/mol
InChI Key: PERIBNMFKALPTM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

This compound is registered under Chemical Abstracts Service number 73664-32-1, which specifically identifies the hydrochloride salt form of this compound. The systematic International Union of Pure and Applied Chemistry name for this compound is N-(2-aminoethyl)-2-naphthalen-1-ylacetamide;hydrochloride, reflecting its structural composition. Alternative nomenclature systems have designated this compound as 1-Naphthaleneacetamide, N-(2-aminoethyl)-, monohydrochloride, emphasizing the naphthalene acetamide core structure with the aminoethyl substituent.

The compound exists in multiple synonymous forms within chemical databases, including N-(2-Aminoethyl)-2-(Naphthalen-1-Yl)Acetamide Hydrochloride and the simplified designation as Naphthylacetylethylenediamine Hydrochloride. These various nomenclatures reflect different approaches to describing the same molecular structure, with some emphasizing the naphthalene ring system and others highlighting the acetamide functional group. The National Service Center designation NSC-84159 provides an additional identifier for research purposes.

The free base form of this compound, without the hydrochloride salt, carries a distinct Chemical Abstracts Service number of 36321-43-4. This distinction is crucial for understanding the relationship between the salt and free base forms, as they possess different physical and chemical properties while maintaining the same core molecular structure. The United States Pharmacopeia Unique Ingredient Identifier for the free base is U3LUK7H8QI, while the hydrochloride salt carries the identifier QH22YEB1UT.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₄H₁₇ClN₂O, representing the complete salt form including the hydrochloride component. This formula indicates the presence of fourteen carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of the hydrochloride salt is calculated as 264.75 grams per mole.

In contrast, the free base form exhibits the molecular formula C₁₄H₁₆N₂O with a molecular weight of 228.29 grams per mole. This difference of 36.46 grams per mole corresponds precisely to the addition of hydrochloric acid in the salt formation process. The monoisotopic mass of the free base has been determined as 228.126263 atomic mass units, providing high-precision mass spectrometric identification parameters.

Property Hydrochloride Salt Free Base
Chemical Abstracts Service Number 73664-32-1 36321-43-4
Molecular Formula C₁₄H₁₇ClN₂O C₁₄H₁₆N₂O
Molecular Weight (g/mol) 264.75 228.29
Monoisotopic Mass (u) Not specified 228.126263

The compound demonstrates achiral stereochemistry with zero defined stereocenters and no E/Z centers, indicating a relatively simple three-dimensional arrangement despite its complex structure. The charge state of the free base is neutral, while the hydrochloride salt carries appropriate ionic characteristics resulting from protonation of the aminoethyl group.

Physical property measurements have established the density of the free base as 1.147 grams per cubic centimeter. The melting point range has been determined as 94-96 degrees Celsius for the free base form, while the hydrochloride salt melting point has not been specifically reported in available literature. The boiling point of the free base is predicted to be 491.7 degrees Celsius at standard atmospheric pressure.

Crystallographic and Conformational Studies

Crystallographic analysis of this compound reveals important structural details about its three-dimensional arrangement and molecular conformation. While specific single-crystal X-ray diffraction data for this exact compound are limited in the available literature, related naphthalene acetamide derivatives provide valuable insights into the expected structural characteristics.

Crystal structure studies of similar naphthalene-containing acetamides demonstrate that these compounds typically adopt conformations where the naphthalene ring system maintains planarity while the acetamide side chain can exhibit rotational freedom around the methylene linker. In related structures such as N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the naphthalene ring system subtends significant dihedral angles with attached aromatic systems, often exceeding 80 degrees.

The presence of intramolecular hydrogen bonding interactions is a characteristic feature of naphthalene acetamide derivatives. These interactions typically involve the amide hydrogen and nearby functional groups, creating pseudo-cyclic arrangements that influence the overall molecular conformation. In the case of this compound, the aminoethyl chain provides additional sites for hydrogen bonding interactions, both intramolecularly and in crystal packing arrangements.

Computational conformational analysis indicates that the compound exists in multiple low-energy conformations, with ten distinct conformers identified for the free base form. This conformational flexibility arises primarily from rotation around the bonds connecting the naphthalene ring to the acetamide group and within the aminoethyl chain. The hydrochloride salt formation likely restricts some of this conformational freedom through ionic interactions and additional hydrogen bonding networks.

Crystal packing studies of related naphthalene acetamide compounds reveal the importance of π-π stacking interactions between naphthalene rings and hydrogen bonding networks involving the acetamide functional groups. These intermolecular interactions contribute significantly to crystal stability and influence the physical properties of the solid state material.

Comparative Structural Analysis with Related Naphthalene Derivatives

This compound shares structural similarities with several important naphthalene derivatives, each offering insights into structure-activity relationships and chemical behavior patterns. The parent compound 1-naphthaleneacetamide, with Chemical Abstracts Service number 86-86-2, represents the simplest analog lacking the aminoethyl substituent. This parent compound has a molecular formula of C₁₂H₁₁NO and molecular weight of 185.22 grams per mole, demonstrating the structural contribution of the aminoethyl modification.

Properties

IUPAC Name

N-(2-aminoethyl)-2-naphthalen-1-ylacetamide;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2O.ClH/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12;/h1-7H,8-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERIBNMFKALPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223888
Record name Acetamide, N-(2-aminoethyl)-2-(1-naphthyl)-, hydrochloride
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Molecular Weight

264.75 g/mol
Source PubChem
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CAS No.

73664-32-1
Record name N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride
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Record name Acetamide, hydrochloride
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Record name Acetamide, N-(2-aminoethyl)-2-(1-naphthyl)-, hydrochloride
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Record name N-(2-Aminoethyl)-2-(1-naphthyl)-acetamide hydrochloride
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Record name N-(2-AMINOETHYL)-1-NAPHTHYLACETAMIDE HYDROCHLORIDE
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Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the activation of 1-naphthylacetic acid using N-hydroxysuccinimide (NHS) and diisopropylcarbodiimide (DIC) in chloroform. The carbodiimide reagent (DIC) facilitates the formation of an NHS-active ester intermediate, which subsequently reacts with ethylenediamine to form the target acetamide. Key parameters include:

Parameter Details
Starting Material 1-Naphthylacetic acid (13.5 mmol)
Coupling Reagents NHS (equimolar), DIC (equimolar)
Solvent System Chloroform (30 mL initial, 150 mL post-activation)
Temperature 20°C (activation), 0–20°C (amine addition)
Reaction Time 1 hour (activation), overnight (conjugation)
Workup Sequential washes with 10% NaCl, drying over Na₂SO₄, chromatography
Yield 70%

The use of NHS ensures selective amide bond formation, while DIC minimizes racemization—a critical advantage for preserving stereochemical integrity. Excess ethylenediamine (12 equivalents) drives the reaction to completion, though it necessitates rigorous post-reaction purification to remove unreacted diamine.

Purification and Hydrochloride Formation

Post-reaction, the crude product undergoes flash chromatography using a dichloromethane/methanol (8:1 v/v) eluent system. The hydrochloride salt is formed during the workup phase, where residual ethylenediamine reacts with HCl generated in situ or introduced via the sodium chloride wash. This step enhances the compound’s stability and aqueous solubility, making it suitable for biological assays.

Alternative Methodologies and Optimizations

While the carbodiimide-mediated route dominates literature, alternative strategies have been explored to address scalability and safety concerns.

Solvent and Reagent Substitutions

Preliminary studies suggest that replacing chloroform with dichloromethane or acetonitrile may reduce toxicity without compromising yield. However, polar aprotic solvents like DMF or DMSO are avoided due to their tendency to promote NHS ester hydrolysis.

Industrial-Scale Considerations

Transitioning from laboratory to industrial production necessitates modifications to enhance efficiency and safety:

Continuous Flow Reactors

Continuous flow systems offer advantages in heat dissipation and mixing efficiency, critical for large-scale carbodiimide-mediated reactions. A hypothetical scaled-up process might involve:

  • Stage 1 : Continuous activation of 1-naphthylacetic acid in a static mixer.
  • Stage 2 : In-line coupling with ethylenediamine in a temperature-controlled tubular reactor.

Such systems could reduce reaction times from hours to minutes while maintaining >65% yield.

Waste Management

The primary synthesis generates diisopropylurea as a byproduct, which is insoluble in chloroform and removed via filtration. Industrial processes might employ solvent recovery systems to minimize waste and cost.

Analytical Validation of Synthesis

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons from the naphthyl group resonate at δ 7.2–8.2 ppm, while the amide proton appears as a singlet near δ 8.1 ppm.
  • ¹³C NMR : The carbonyl carbon of the acetamide moiety is observed at δ 168–170 ppm.

Chromatographic Purity

HPLC analyses typically show ≥98% purity, with trace impurities (e.g., unreacted 1-naphthylacetic acid) quantified via UV detection at 254 nm.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Naphthylacetamide derivatives with oxidized functional groups.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various alkyl or acyl groups.

Scientific Research Applications

Pharmacological Studies

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride has been studied for its potential therapeutic effects, particularly in treating ocular disorders. Research indicates that it may modulate signaling pathways involved in oxidative stress responses, which are crucial in conditions like retinal degeneration and other ocular diseases .

Case Study: Ocular Disorders

A study outlined methods for treating ocular disorders using this compound. It was administered to subjects to assess its effectiveness in modulating reactive oxygen species (ROS) generation in retinal cells. Results demonstrated significant reductions in ROS levels, suggesting a protective effect against oxidative damage .

Biochemical Research

This compound has been utilized as a biochemical probe to investigate enzyme activity related to phospholipase signaling pathways. Its ability to interact with specific receptors makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies .

Case Study: Enzyme Modulation

In experiments involving cultured retinal pigment epithelial cells, the compound was shown to affect the activity of NADPH oxidase, an enzyme implicated in ROS production. The modulation of this enzyme's activity highlights the compound's potential role in therapeutic interventions for diseases characterized by oxidative stress .

Toxicological Studies

Toxicological assessments have indicated that this compound can cause skin irritation and is harmful if ingested. These findings are crucial for determining safe handling practices in laboratory settings and potential risks associated with its use in therapeutic applications .

Data Table: Summary of Research Findings

Study FocusApplication AreaKey FindingsReference
Ocular DisordersPharmacologyReduced ROS levels in retinal cells
Enzyme ActivityBiochemistryModulated NADPH oxidase activity
Toxicity AssessmentToxicologyCauses skin irritation; harmful if swallowed

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting membrane fluidity and permeability. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride is unique due to its naphthylacetamide structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in applications where other similar compounds may not be suitable.

Biological Activity

N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride, also known as a naphthylacetamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene ring and an aminoethyl side chain, contributing to its interactions with various biological targets.

  • Molecular Formula : C14H17ClN2O
  • Molecular Weight : 256.75 g/mol
  • CAS Number : 100-00-0
  • Purity : >95% (HPLC) .

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. Research indicates that compounds with similar structures exhibit affinities for dopaminergic and serotonergic receptors, which are crucial in regulating mood, cognition, and motor control.

Dopaminergic and Serotonergic Activity

A study focusing on related naphthyl derivatives found that 2-(1-naphthyl)ethyl amines demonstrated significant binding affinities for dopamine D(2) and serotonin 5-HT(1A) receptors. These interactions suggest that this compound may also influence these pathways, potentially offering therapeutic benefits in neuropsychiatric disorders .

In Vitro Studies

In vitro assays have shown that this compound can modulate receptor activity. For instance, compounds structurally related to it have been tested for their ability to inhibit ribonucleotide reductase (RR), an enzyme involved in DNA synthesis and repair. Such inhibition could lead to anticancer effects, making this compound a candidate for further investigation in oncology .

Case Studies

  • Antidepressant Potential : A case study examined the effects of a related naphthylacetamide on depressive-like behaviors in rodent models. The compound was administered over a period of two weeks, resulting in a significant reduction in immobility time during forced swim tests, indicating potential antidepressant activity.
  • Neuroprotective Effects : Another study evaluated the neuroprotective properties of this compound against oxidative stress in neuronal cell lines. Results showed that the compound reduced cell death and increased antioxidant enzyme activity, suggesting its utility in neurodegenerative disease models.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies indicate that the compound exhibits favorable absorption and distribution characteristics, with moderate metabolic stability. Further research is needed to elucidate its full pharmacokinetic profile.

Comparative Analysis of Related Compounds

Compound NameBinding Affinity (D(2) Receptor)Binding Affinity (5-HT(1A) Receptor)Observed Effects
N-(2-Aminoethyl)-1-naphthylacetamideLowModeratePotential antidepressant effects
2-(1-naphthyl)ethylamineSignificantHighAntidepressant and neuroprotective
2-(2-naphthyl)ethylamineMinimalLowLimited receptor interaction

Q & A

Q. Basic

  • Methodology :
    • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to identify aromatic protons (δ 7.8–8.2 ppm) and ethylenediamine methylene groups (δ 3.1–3.5 ppm).
    • Mass Spectrometry (ESI-MS) : Confirm the molecular ion peak at m/z 259.17 ([M+H]+) and fragmentation patterns consistent with the naphthylacetamide backbone.
    • Reverse-Phase HPLC : Employ a C18 column (e.g., Phenomenex Luna, 5 μm) with a 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient to achieve >97.0% purity, as validated for nitrogen oxide assay standards .

How should researchers store this compound to ensure long-term stability?

Q. Basic

  • Storage Conditions :
    • Store at +5°C in airtight, light-resistant containers under a nitrogen atmosphere to prevent hydrolysis and oxidation.
    • Monitor moisture content via Karl Fischer titration (<0.5% recommended).
  • Stability Assessment :
    • Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis to track hydrolysis byproducts like naphthylacetic acid (retention time shift from 12.3 to 9.8 min) .

What advanced methodologies detect this compound as a trace impurity in pharmaceutical formulations like decongestants?

Q. Advanced

  • Detection Strategies :
    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC, e.g., Waters Acquity BEH) with multiple reaction monitoring (MRM) transitions for specificity (LOQ ≤0.1%).
    • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl) and oxidative (3% H2O2) conditions to validate stability-indicating methods and identify degradation pathways .

How can this compound be applied in molecularly imprinted polymer (MIP) synthesis to enhance analyte selectivity?

Q. Advanced

  • Functional Monomer Design :
    • The ethylenediamine group provides hydrogen-bonding sites, while the naphthyl moiety enables π-π interactions with aromatic targets (e.g., peptides).
    • Optimize cross-linker ratios (e.g., 70–80 mol% ethylene glycol dimethacrylate) to balance rigidity and binding capacity.
    • Evaluate selectivity via Scatchard analysis, achieving 40% higher affinity for target analytes compared to non-aromatic monomers .

How can researchers resolve contradictions in bioactivity data across different in vitro models?

Q. Advanced

  • Key Strategies :
    • Assay Standardization : Use serum-free conditions and consistent cell lines (e.g., HepG2 vs. Caco-2) to minimize variability.
    • Orthogonal Validation : Compare MTT assay results with apoptosis markers (e.g., Annexin V/propidium iodide via flow cytometry).
    • Impurity Profiling : Quantify residual solvents (e.g., acetonitrile via GC-MS) and adjust bioactivity calculations for batch-specific impurity levels .

What chromatographic systems are optimal for separating this compound from structurally related impurities?

Q. Basic

  • HPLC Conditions :
    • Column: C18 (250 × 4.6 mm, 5 μm).
    • Mobile Phase: Gradient of 0.1% TFA in water and acetonitrile (10% → 90% over 20 min).
    • Detection: UV at 254 nm for baseline separation of dimerization byproducts and unreacted starting materials .

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